molecular formula C12H16ClNO B014217 4-Benzoylpiperidine hydrochloride CAS No. 25519-80-6

4-Benzoylpiperidine hydrochloride

Cat. No. B014217
CAS RN: 25519-80-6
M. Wt: 225.71 g/mol
InChI Key: NXYKIFZJQXOUJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Benzoylpiperidine hydrochloride and its derivatives involves several methods, including the microbiological transformation of nitrogen-containing heterocyclic compounds leading to hydroxy derivatives of 1-benzoylpiperidine with notable yields. This process is facilitated by cultures of fungi such as Aspergillus niger and Cunninghamella verticillata, which proceed regio- and stereospecifically to produce the derivatives (Parshikov et al., 1992). Moreover, the synthesis of novel piperidine derivatives, particularly focusing on anti-acetylcholinesterase activity, introduces modifications at the nitrogen atom of benzamide, which plays a significant role in enhancing activity (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of 4-Benzoylpiperidine hydrochloride derivatives is characterized by their distinct NMR spectral studies. For instance, the synthesis of 2,6-diarylpiperidin-4-one O-benzyloximes and their characterization through various spectral studies reveals significant insights into their molecular structure and conformation (Parthiban et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving 4-Benzoylpiperidine hydrochloride demonstrate its reactivity and versatility. The compound's ability to undergo transformations, such as nucleophilic substitutions and coupling reactions, showcases its chemical properties and potential applications in synthesizing various derivatives (Duvey et al., 2001).

Physical Properties Analysis

The physical properties of 4-Benzoylpiperidine hydrochloride derivatives, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments. These properties are determined through various analytical techniques, including spectroscopy and crystallography, providing insights into the compound's utility and stability under various conditions.

Chemical Properties Analysis

The chemical properties of 4-Benzoylpiperidine hydrochloride, including its reactivity with other compounds, stability under different conditions, and functional group transformations, are key to its applications in medicinal chemistry and material science. Studies on its inhibitors and derivatives highlight the compound's potential in synthesizing biologically active molecules with specific functions (Wolin et al., 2004).

Scientific Research Applications

  • It is useful in synthesizing 1,4-Diazabicyclo[2.2.2]octane hydrochloride (Mrachkovskaya & Yakhontov, 1976).
  • It exhibits antidopaminergic activity, applicable in pharmacological research for treating apomorphine-induced stereotypies and amphetamine group toxicity (Cortizo et al., 1991).
  • The compound is used in synthesizing racemic and optically active potential local anesthetics (Zalucky et al., 1965).
  • It aids in the synthesis of protected 4-oxopipecolic acid and 4-oxolysine (Jackson et al., 1994).
  • The compound increases the size of fast, excitatory synaptic responses and slows the rate of desensitization of glutamate receptors in the brain (Arai et al., 1996).
  • It acts as a novel and selective reuptake inhibitor of the human dopamine transporter (hDAT) (Jones et al., 2023).
  • As a potent inhibitor of the glycine transporter type-2 (GlyT-2) in COS7 cells, it has applications in neuroscience research (Wolin et al., 2004).
  • Derivatives of 4-Benzoylpiperidine are used as GlyT1 inhibitors in drug discovery for schizophrenia (Liu et al., 2015).
  • 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine hydrochloride, a derivative, is a potent inhibitor of acetylcholinesterase and is being developed as an antidementia agent (Sugimoto et al., 1990).
  • It serves as a novel 5-HT1A receptor-biased agonist with robust antidepressant-like activity (Sniecikowska et al., 2019).
  • The compound has strong inhibitory activity against human and murine SCD-1 and demonstrated plasma triglyceride lowering effects in Zucker fatty rats (Uto et al., 2010).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

4-Benzoylpiperidine hydrochloride is a research chemical and could have potential applications in various fields. For instance, a study developed a series of new 4-benzoylpiperidine derivatives as GlyT1 inhibitors, which could be a potential therapeutic strategy for schizophrenia .

properties

IUPAC Name

phenyl(piperidin-4-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO.ClH/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11;/h1-5,11,13H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYKIFZJQXOUJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369131
Record name 4-Benzoylpiperidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzoylpiperidine hydrochloride

CAS RN

25519-80-6
Record name Methanone, phenyl-4-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25519-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Benzoylpiperidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-benzoylpiperidine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
EE Smissman, G Hite - Journal of the American Chemical Society, 1959 - ACS Publications
The use of the alkaline rearrangement of-haloketones in the preparation of two analgesics, Demerol (ethyl l-methyl-4-phenyl-4-piperidinecarboxylate, IX) and 3-Pethidine (ethyl l-methyl-…
Number of citations: 47 0-pubs-acs-org.brum.beds.ac.uk
SS Klioze, RC Allen, JC Wilker… - Journal of Medicinal …, 1980 - ACS Publications
… To a mixture of 4.51 g (0.02 mol) of 4-benzoylpiperidine hydrochloride and 4.55 g (0.045 mol) of triethylamine in 100 mL of dichloromethane was added dropwise with stirring under …
Number of citations: 29 0-pubs-acs-org.brum.beds.ac.uk
PA Crooks, R Szyndler - Journal of Medicinal Chemistry, 1980 - ACS Publications
… To a mixture of 4.51 g (0.02 mol) of 4-benzoylpiperidine hydrochloride and 4.55 g (0.045 mol) of triethylamine in 100 mL of dichloromethane was added dropwise with stirring under …
Number of citations: 13 0-pubs-acs-org.brum.beds.ac.uk
ZY Wei, W Brown, B Takasaki, N Plobeck… - Journal of medicinal …, 2000 - ACS Publications
… Thus 4-benzoylpiperidine hydrochloride (9a) was transformed to its N-Boc derivative 10a in 98% yield under basic conditions. 4-Iodo-N,N-diethylbenzamide 23 was subjected to metal−…
Number of citations: 86 0-pubs-acs-org.brum.beds.ac.uk
W Wang, J Cui, X Lu, PK Padakanti, J Xu… - Journal of medicinal …, 2011 - ACS Publications
… The epoxide 11 was refluxed with substituted 4-benzoylpiperidine hydrochloride salts, … To improve the yield, commercially available 4′-substituted 4-benzoylpiperidine hydrochloride …
Number of citations: 17 0-pubs-acs-org.brum.beds.ac.uk
U Karmacharya, P Chaudhary, D Lim, S Dahal… - Bioorganic …, 2021 - Elsevier
… On following common sequence of Buchwald-Hartwig reaction of 4 with commercially available reagents, 4-benzoylpiperidine hydrochloride (8) and 4-benylpiperidine (20), respectively …
N Plobeck, D Delorme, ZY Wei, H Yang… - Journal of medicinal …, 2000 - ACS Publications
… A mixture of 4-benzoylpiperidine hydrochloride (6.77 g, 30.0 mmol), di-tert-butyl dicarbonate (7.2 g, 33.0 mmol) and KHCO 3 (6.0 g, 60 mmol) in H 2 O−THF (50/20 mL) was refluxed for …
Number of citations: 130 0-pubs-acs-org.brum.beds.ac.uk
R Pichika, DM Jewett, PS Sherman, JR Traynor… - Nuclear medicine and …, 2010 - Elsevier
… The compound was prepared (9.05 gr, 98%) from readily available 4-benzoylpiperidine hydrochloride (6.80 g, 30 mmol) and di-tert-butyl dicarbonate (7.21 g) and used without further …
DJ Morris, AM Hayes, M Wills - The Journal of organic chemistry, 2006 - ACS Publications
… The ketone precursor to 14 was prepared simply by t Boc protection of commercially available 4-benzoylpiperidine hydrochloride. The ketone precursor to 13 was prepared in 3 steps …
Number of citations: 206 0-pubs-acs-org.brum.beds.ac.uk

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